molecular formula C20H13BrN2OS B2956914 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 300818-56-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

Cat. No.: B2956914
CAS No.: 300818-56-8
M. Wt: 409.3
InChI Key: NSKMKBLHRXHNEZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a benzothiazole moiety linked to a phenyl ring, which is further substituted with a 4-bromobenzamide group. The benzothiazole core is a heterocyclic aromatic system known for its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The bromine atom at the para position of the benzamide introduces steric and electronic effects that may enhance binding affinity to biological targets, such as kinases or receptors .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKMKBLHRXHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures often exhibit significant antimicrobial properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has been studied for its potential anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies have shown varying degrees of inhibition against this pathogen, suggesting its utility in developing treatments for multidrug-resistant strains of tuberculosis.

Anti-inflammatory and Anticancer Effects

While primarily noted for its antimicrobial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and anticancer effects. Further research is necessary to confirm these activities and elucidate the mechanisms involved.

Drug Development

The unique structure of this compound allows for modifications that could enhance its pharmacological profile. Synthetic pathways such as microwave-assisted synthesis and one-pot multicomponent reactions have been employed to improve yield and reduce reaction time during the development of derivatives with potentially enhanced biological activity.

Comparative Analysis with Related Compounds

To understand the diversity within benzothiazole derivatives and their applications in medicinal chemistry, the following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamideSimilar benzothiazole structure; different substitutionExhibits different biological activity profiles
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamideContains benzimidazole instead of benzothiazoleMay show distinct pharmacological properties
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamideChlorinated variant; similar core structurePotentially different bioactivity due to chlorine

This comparison highlights the importance of structural modifications in drug design and the potential for developing novel therapeutic agents.

Study on Antitubercular Activity

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited promising activity against Mycobacterium tuberculosis. The study utilized a range of synthetic derivatives to evaluate their efficacy in inhibiting bacterial growth, revealing that certain modifications enhanced potency compared to standard treatments.

Research on Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of benzothiazole derivatives, including this compound. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells . The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Their Key Features

The target compound belongs to a broader class of benzothiazole-containing benzamides. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Evidence ID
Target Compound 3-(1,3-Benzothiazol-2-yl)phenyl, 4-bromobenzamide C20H13BrN2OS 409.3 Not explicitly reported (structural focus) -
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (Compound II) Biphenyl instead of phenyl linker C20H14N2OS 354.4 Diuretic activity (most potent in series)
3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide Thiazolylsulfamoyl group, 3-bromo substitution C16H12BrN3O3S2 444.3 Not explicitly reported
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Trifluoromethylphenyl-thiazole substituent C23H14BrF3N2OS 503.3 Potential kinase inhibition (structural analogy to kinase inhibitors)
N-(4-Bromophenyl)-4-({[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide Propionylamino-benzothiazole, sulfur linker C24H20BrN3O2S2 526.5 Not explicitly reported
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives Triazole core with benzothiazole substituents Variable Variable Antibacterial, antituberculosis (Gram-positive bacteria, M. tuberculosis)

Impact of Substituents on Pharmacological Activity

  • Bromine vs. Other Halogens : The para-bromo group in the target compound may enhance lipophilicity and stabilize interactions with hydrophobic enzyme pockets compared to chloro or fluoro analogs (e.g., compound in with trifluoromethyl group). Bromine’s larger atomic radius could also influence steric hindrance .
  • Benzothiazole Positioning : The 2-yl position of benzothiazole in the target compound is conserved in analogs with reported antibacterial and diuretic activities (e.g., ). Substitution at alternative positions (e.g., 4-chloro in ) may alter electronic properties and reduce activity.
  • Linker Modifications : Replacing the phenyl linker with a biphenyl group (as in ) increased diuretic potency, suggesting extended aromatic systems improve target engagement. Conversely, sulfur-based linkers (e.g., ) may introduce conformational flexibility but reduce metabolic stability.

Key Research Findings and Data

Table 2: Activity Data of Selected Analogues
Compound IC50/EC50 (μM) Target/Model Reference
Compound II () EC50 = 12.5 (diuretic assay) Rat kidney models
6-Nitro-benzothiazole triazole derivative () MIC = 3.12 (against M. tuberculosis) In vitro antimicrobial assay
AS601245 (JNK inhibitor, ) IC50 = 0.2 (JNK3 inhibition) Kinase assay

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a bromobenzamide structure. This configuration is essential for its biological activity and interaction with various biological targets.

1. Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain derivatives possess IC50 values as low as 6.26 μM, indicating significant cytotoxic effects against tumor cells .

CompoundCell LineIC50 (μM)
This compoundA5496.26
Similar DerivativeHCC8276.48
Similar DerivativeNCI-H35820.46

2. Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been investigated. Compounds related to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated effective inhibition of Staphylococcus aureus and Escherichia coli at varying concentrations .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli16 μg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : SAR studies indicate that modifications on the aromatic rings can enhance the binding affinity to enzymes involved in pain pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) .
  • DNA Interaction : Some benzothiazole derivatives have been shown to bind preferentially within the minor groove of DNA, affecting the replication and transcription processes in cancer cells .

Case Study 1: Pain Management

A study evaluated the effects of a related compound on voluntary locomotor behavior in rats. The dual sEH/FAAH inhibitors demonstrated pain relief without inducing sedation or impairing motor function, suggesting a favorable safety profile for potential therapeutic applications in pain management .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of benzothiazole were tested for their anticancer efficacy in both 2D and 3D cell culture models. The results indicated that while these compounds were effective in inhibiting tumor growth in vitro, they also affected normal cell lines, necessitating further optimization to reduce toxicity while maintaining efficacy .

Q & A

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer : HPLC-PDA (C18 column, acetonitrile/water gradient) detects impurities at 0.1% levels. Accelerated stability studies (40°C/75% RH, 6 months) coupled with LC-MS/MS identify degradation products (e.g., hydrolyzed amides). ICH guidelines (Q3A/B) define acceptance criteria .

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